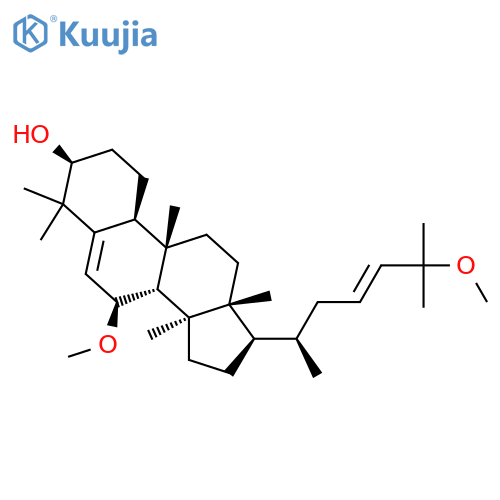Cas no 912329-03-4 (Karavilagenin A)

Karavilagenin A structure
商品名:Karavilagenin A
Karavilagenin A 化学的及び物理的性質
名前と識別子
-
- Karavilagenin A
- 3-Hydroxy-7,25-dimethoxycucurbita-5,23-diene
- (1S,4S,7S,9β,23E)-7,25-Dimethoxy-9,10,14-trimethyl-4,9-cyclo-9,10 -secocholesta-5,23-dien-1-ol
- [ "3-Hydroxy-7", "25-dimethoxycucurbita-5", "23-diene" ]
- (3β,7β,9β,10α,23E)-7,25-Dimethoxy-9-methyl-19-norlanosta-5,23-dien-3-ol (ACI)
- (23E)-7β,25-Dimethoxycucurbita-5,23-dien-3β-ol
- (3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- AKOS040763047
- 912329-03-4
- (3,7,9,10,23E)-7,25-Dimethoxy-9-methyl-19-norlanosta-5,23-dien-3-ol; (23E)-7,25-Dimethoxycucurbita-5,23-dien-3-ol
- FS-9150
- CHEMBL469190
- (+)-Karavilagenin A
- 3-Hydroxy-7
- (3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-((E,2R)-6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-3-ol
- 3beta-hydroxy-7beta,25-dimethoxycucurbita-5,23(E)-diene
-
- インチ: 1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1
- InChIKey: OJXKMMLNVLFMJM-QTACYZFBSA-N
- ほほえんだ: C[C@@]12CC[C@H]([C@H](C)C/C=C/C(C)(C)OC)[C@@]1(C)CC[C@]1([C@@H]3CC[C@H](O)C(C)(C)C3=C[C@@H]([C@@H]21)OC)C
計算された属性
- せいみつぶんしりょう: 486.40729558g/mol
- どういたいしつりょう: 486.40729558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.509
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 38.69000
- LogP: 7.58480
Karavilagenin A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Karavilagenin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5945-5 mg |
Karavilagenin A |
912329-03-4 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
| A2B Chem LLC | AH84688-5mg |
Karavilagenin A |
912329-03-4 | 96.0% | 5mg |
$802.00 | 2024-05-20 | |
| TargetMol Chemicals | TN5945-5mg |
Karavilagenin A |
912329-03-4 | 5mg |
¥ 4510 | 2024-07-20 | ||
| TargetMol Chemicals | TN5945-1 ml * 10 mm |
Karavilagenin A |
912329-03-4 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K27650-5 mg |
Karavilagenin A |
912329-03-4 | 5mg |
¥6400.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN5945-1 mL * 10 mM (in DMSO) |
Karavilagenin A |
912329-03-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5945-5 mg |
Karavilagenin A |
912329-03-4 | 5mg |
¥6115.00 | 2022-04-26 |
Karavilagenin A 関連文献
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
912329-03-4 (Karavilagenin A) 関連製品
- 126060-09-1(Blazein)
- 256445-66-6(Stigmast-5-en-3-ol, 7-methoxy-, (3b,7b)-)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
